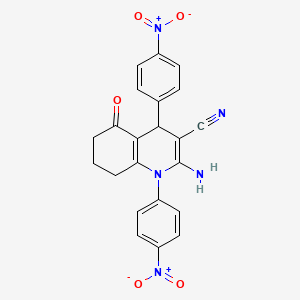![molecular formula C12H13N5O3S B15014177 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15014177.png)
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solution with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting microbial growth and reducing inflammation .
類似化合物との比較
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-arylmethylideneamino-2-mercapto-1,3,4-thiadiazole: Exhibits anti-inflammatory and antitumor activities
Uniqueness
What sets 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
特性
分子式 |
C12H13N5O3S |
|---|---|
分子量 |
307.33 g/mol |
IUPAC名 |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9-4-7(2-3-8(9)18)6-14-15-10(19)5-11-16-17-12(13)21-11/h2-4,6,18H,5H2,1H3,(H2,13,17)(H,15,19)/b14-6+ |
InChIキー |
DOUUVJFHVBHXBB-MKMNVTDBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NN=C(S2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15014094.png)
![3,4-Dibromo-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B15014106.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014110.png)
![4-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide](/img/structure/B15014119.png)
![3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol](/img/structure/B15014126.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014127.png)
![4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B15014131.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014134.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B15014138.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15014149.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B15014151.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B15014174.png)

